molecular formula C15H13BrClNO B11502915 6-bromo-3-(4-chlorobenzyl)-3,4-dihydro-2H-1,3-benzoxazine

6-bromo-3-(4-chlorobenzyl)-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B11502915
M. Wt: 338.62 g/mol
InChI Key: GHGJWVFTDNYODN-UHFFFAOYSA-N
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Description

6-BROMO-3-[(4-CHLOROPHENYL)METHYL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE is a heterocyclic organic compound that features a benzoxazine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and chlorine atoms in its structure makes it a valuable intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-3-[(4-CHLOROPHENYL)METHYL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzylamine and 2-bromoaniline.

    Formation of Benzoxazine Ring: The key step involves the cyclization of the starting materials to form the benzoxazine ring. This can be achieved through a condensation reaction under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of 6-BROMO-3-[(4-CHLOROPHENYL)METHYL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-3-[(4-CHLOROPHENYL)METHYL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-BROMO-3-[(4-CHLOROPHENYL)METHYL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

    Biological Studies: Researchers use this compound to study its biological activity and potential as a lead compound for drug development.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 6-BROMO-3-[(4-CHLOROPHENYL)METHYL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 6-BROMO-3-[(4-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE
  • 6-CHLORO-3-[(4-CHLOROPHENYL)METHYL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE
  • 6-FLUORO-3-[(4-CHLOROPHENYL)METHYL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE

Uniqueness

The uniqueness of 6-BROMO-3-[(4-CHLOROPHENYL)METHYL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13BrClNO

Molecular Weight

338.62 g/mol

IUPAC Name

6-bromo-3-[(4-chlorophenyl)methyl]-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C15H13BrClNO/c16-13-3-6-15-12(7-13)9-18(10-19-15)8-11-1-4-14(17)5-2-11/h1-7H,8-10H2

InChI Key

GHGJWVFTDNYODN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCN1CC3=CC=C(C=C3)Cl

Origin of Product

United States

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